Aie-ER

Photostability Confocal microscopy Long-term live-cell imaging

AIE-ER (CAS 2653341-17-2, molecular formula C₄₀H₃₆N₄O₃S, MW 652.80) is a green-channel fluorescent probe that specifically labels the endoplasmic reticulum (ER) in live cells. It belongs to the aggregation-induced emission (AIE) class of luminogens, designed on a triphenylamine-based fluorophore platform functionalized with an ER-targeting sulfonylurea-binding moiety.

Molecular Formula C40H36N4O3S
Molecular Weight 652.8 g/mol
Cat. No. B12378087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAie-ER
Molecular FormulaC40H36N4O3S
Molecular Weight652.8 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=CC4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6)C#N
InChIInChI=1S/C40H36N4O3S/c41-29-34(28-30-16-24-38(25-17-30)44(36-12-6-2-7-13-36)37-14-8-3-9-15-37)33-20-18-31(19-21-33)32-22-26-39(27-23-32)48(46,47)43-40(45)42-35-10-4-1-5-11-35/h2-3,6-9,12-28,35H,1,4-5,10-11H2,(H2,42,43,45)/b34-28+
InChIKeyULLJKJYJHOVDJZ-CDSHQWRTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AIE-ER (CAS 2653341-17-2): An Aggregation-Induced Emission Endoplasmic Reticulum Fluorescent Probe for Live-Cell Organelle Imaging


AIE-ER (CAS 2653341-17-2, molecular formula C₄₀H₃₆N₄O₃S, MW 652.80) is a green-channel fluorescent probe that specifically labels the endoplasmic reticulum (ER) in live cells [1]. It belongs to the aggregation-induced emission (AIE) class of luminogens, designed on a triphenylamine-based fluorophore platform functionalized with an ER-targeting sulfonylurea-binding moiety [1][2]. Unlike conventional fluorophores that suffer from aggregation-caused quenching (ACQ), AIE-ER is weakly emissive in solution but becomes strongly fluorescent upon binding to the ER membrane, enabling high-contrast, wash-free imaging at low working concentrations [1].

Why Generic ER Probe Substitution Fails: AIE-ER vs. ACQ-Based and Commercial ER Trackers


Endoplasmic reticulum fluorescent probes are not interchangeable. Traditional ER stains such as DiOC6(3) exhibit severe phototoxicity, limiting live-cell imaging duration [1]. Commercial ER-Tracker dyes (BODIPY–glibenclamide conjugates) are prone to aggregation artifacts and inconsistent staining brightness [2]. More critically, conventional ACQ-type fluorophores lose emission intensity upon target binding due to aggregation-caused quenching, whereas AIE-ER exploits aggregation as a signal-on mechanism [2][3]. Substituting AIE-ER with a generic ER probe risks compromised photostability, reduced signal-to-noise ratio, and unreliable long-term tracking data. The quantitative evidence below details exactly where AIE-ER differentiates from its closest ACQ analog (ACQ-ER, also known as TTBSCH) and the commercial benchmark ER-Tracker Red.

AIE-ER Quantitative Differentiation Evidence: Head-to-Head Comparisons vs. ACQ-ER and Commercial ER-Tracker Red


Photostability Under Repeated Laser Irradiation: AIE-ER vs. ACQ-ER vs. ER-Tracker Red

AIE-ER demonstrates markedly superior photostability compared to both its ACQ counterpart (ACQ-ER/TTBSCH) and the commercial standard ER-Tracker Red. Under identical confocal laser scanning conditions, ACQ-ER and ER-Tracker Red both exhibited approximately 20% fluorescence signal loss after repeated irradiation scans. In contrast, AIE-ER remained very stable with minimal signal attenuation under the same irradiation protocol [1]. This behavior mirrors the AIE-GA probe from the same platform, which showed only approximately 10% emission intensity decrease after 60 irradiation scans [1].

Photostability Confocal microscopy Long-term live-cell imaging

ER Targeting Specificity: Pearson's Colocalization Coefficient — AIE-ER vs. ACQ-ER with ER-Tracker Red as Reference

AIE-ER achieves a significantly higher Pearson's colocalization coefficient (R = 0.94) with ER-Tracker Red in HeLa cells compared to its ACQ-active analog ACQ-ER/TTBSCH (R = 0.85), both tested at identical 1 μM concentrations [1]. This 0.09-unit improvement represents a meaningful gain in spatial overlap fidelity, confirmed by the fact that R = 0.94 approaches the practical upper limit for organelle colocalization studies [1]. Furthermore, AIE-ER maintains high targeting fidelity across multiple cell lines: R = 0.90 in 4T1 cells, R = 0.96 in A549 cells, and R = 0.86 in Huvec normal cells [1].

Organelle targeting specificity Pearson's correlation ER colocalization

Aggregation-Induced Emission vs. Aggregation-Caused Quenching: Solid-State Quantum Yield and AIE Factor

AIE-ER and ACQ-ER exhibit diametrically opposite fluorescence behavior upon aggregation, as quantified by their photophysical parameters. AIE-ER shows a low solution quantum yield (ΦF = 0.1% in THF) but a 92-fold enhancement in the solid state (ΦF = 9.2%), yielding an AIE factor (αAIE = I_aggr,max / I_soln) of 4.6 [1]. In contrast, ACQ-ER exhibits classic aggregation-caused quenching: high solution ΦF = 93.9% that collapses to ΦF = 17.9% in the solid state — a 5.2-fold decrease [1]. This inversion of fluorescence behavior upon target binding is the fundamental mechanism underlying AIE-ER's superior imaging contrast.

Aggregation-induced emission Quantum yield AIE factor Photophysics

Cytotoxicity Profile at Elevated Probe Concentrations: AIE-ER vs. ACQ-ER

AIE-ER exhibits substantially lower cytotoxicity than its ACQ counterpart, permitting safe imaging at concentrations far exceeding the working stain concentration. HeLa cells incubated with AIE-active probes (AIE-ER and AIE-GA) maintained >75% cell viability even at 8 μM — a concentration 8-fold higher than the recommended ER staining concentration (1 μM) [1]. In contrast, ACQ-ER and ACQ-GA probes caused a marked decline in cell viability at equivalent elevated concentrations [1]. At the standard working concentration of 1 μM, both probe classes show acceptable toxicity, but the wider safety window of AIE-ER provides critical operational flexibility for dose optimization.

Cytotoxicity Biocompatibility MTT assay Live-cell imaging safety

Staining Brightness Uniformity and Aggregation Artifacts: AIE-ER vs. Commercial ER-Tracker Red

In direct side-by-side staining comparisons, AIE-ER produced uniform and consistent brightness across the ER network of HeLa cells, whereas commercial ER-Tracker Red exhibited inconsistent brightness and formed bright punctate aggregates in the cytoplasm [1]. These aggregates represent off-target dye accumulation that can be misidentified as ER-derived vesicles or stress granules, confounding image interpretation. The uniform staining pattern of AIE-ER is attributed to its AIE mechanism: the probe is non-fluorescent in aqueous medium and only lights up upon specific binding to the ER membrane, preventing non-specific aggregate fluorescence [1].

Staining uniformity Aggregation artifact Image quality Live-cell ER imaging

Cross-Cell-Line Targeting Versatility: AIE-ER Performance Across Cancer and Normal Cells

AIE-ER demonstrates robust ER targeting across a panel of four cell lines spanning cancer (HeLa cervical, 4T1 breast, A549 lung) and normal (Huvec endothelial) cells, with Pearson's colocalization coefficients ranging from R = 0.86 to R = 0.96 [1]. This breadth of applicability contrasts favorably with the more limited validated scope of many commercial ER probes, which are primarily optimized for immortalized cell lines. Notably, AIE-ER maintains an R = 0.86 in Huvec normal cells, despite the different ER morphology and lower sulfonylurea receptor expression in non-cancerous cells [1].

Cell line versatility Cancer cells Normal cells ER imaging breadth

AIE-ER Optimal Research Application Scenarios Based on Quantitative Differentiation Evidence


Long-Term Time-Lapse ER Dynamics Tracking (≥1 Hour Continuous Imaging)

AIE-ER's demonstrated photostability — retaining the vast majority of its signal under repeated laser irradiation while ACQ-ER and ER-Tracker Red lose ~20% — makes it the preferred choice for extended time-lapse experiments exceeding 60 minutes [1]. Researchers studying ER network remodeling, ER stress responses, or ER–mitochondria contact site dynamics can image continuously without probe replenishment, minimizing phototoxicity and experimental interruption [1].

Wash-Free, High-Contrast ER Imaging in Heterogeneous Cell Populations

The AIE mechanism (ΦF solution = 0.1% vs. solid = 9.2%; αAIE = 4.6) [1] ensures that AIE-ER is essentially dark in aqueous culture medium and only fluoresces upon ER membrane binding. This property eliminates the need for wash steps, reducing handling time and cell stress, and provides inherently high signal-to-noise imaging. This is particularly advantageous for co-culture systems, 3D organoids, or primary cell preparations where washing steps can disturb delicate cellular architectures [1].

Multi-Cell-Line Comparative ER Studies (Cancer vs. Normal Cells)

AIE-ER maintains consistent targeting fidelity across HeLa (R = 0.94), 4T1 (R = 0.90), A549 (R = 0.96), and Huvec (R = 0.86) cells [1], enabling direct quantitative comparison of ER morphology and distribution between cancerous and normal cell types. This cross-line consistency is essential for studies investigating ER-related oncogenic phenotypes, where differential probe performance across cell lines would confound biological interpretation [1].

Quantitative ER Morphometric Analysis Requiring Uniform Staining Without Aggregation Artifacts

Unlike ER-Tracker Red, which forms bright punctate aggregates in the cytoplasm that can be erroneously segmented as ER-derived structures, AIE-ER produces uniformly distributed fluorescence across the ER network [1]. This uniformity is critical for automated image analysis pipelines — including ER network skeletonization, branch-point quantification, and sheet-to-tubule ratio measurements — where punctate artifacts introduce systematic overestimation errors in particle-counting algorithms [1].

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